molecular formula C14H27BClNO2 B599085 (R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride CAS No. 178455-04-4

(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride

Cat. No.: B599085
CAS No.: 178455-04-4
M. Wt: 287.635
InChI Key: KVVHHYLDRUDGST-AKDYBRCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride is a chiral amine-boronate complex that serves as a critical intermediate and building block in the synthesis of sophisticated proteasome inhibitors. Its core research value lies in its structural similarity to the pharmacophore of clinically used boron-based therapeutics, such as bortezomib. The compound features a boronic acid masked as a pinanediol ester, a protecting group that enhances stability and handles chirality, while the amine hydrochloride salt provides improved solubility for synthetic manipulations. Researchers primarily utilize this compound to develop and investigate novel compounds that selectively target the chymotrypsin-like activity of the 20S proteasome core particle, a validated approach in oncology and autoimmune disease research. The precise (R) configuration at the alpha carbon and the defined stereochemistry of the pinanediol group are essential for conferring high binding affinity and specificity to the catalytic threonine residue of the proteasome's beta-5 subunit. This mechanism of action, involving the formation of a stable tetrahedral transition state analogue, leads to the inhibition of the proteasome's proteolytic activity, thereby inducing apoptosis in malignant cells. As such, this reagent is an indispensable tool for chemical biologists and medicinal chemists exploring the pathophysiology of protein degradation and developing next-generation anticancer agents.

Properties

IUPAC Name

(1R)-2-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO2.ClH/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;/h8-12H,6-7,16H2,1-5H3;1H/t9-,10-,11+,12-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVHHYLDRUDGST-AKDYBRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride (CAS No. 178455-04-4) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₁₄H₂₇BClNO₂
  • Molecular Weight : 287.63 g/mol
  • CAS Number : 178455-04-4
  • Purity : Typically available in high purity for research purposes.

The compound is a cyclic boronate derivative that exhibits potential as a β-lactamase inhibitor. Boron-containing compounds have been shown to interact with serine residues in β-lactamases, which are enzymes that confer antibiotic resistance in bacteria. The mechanism involves the covalent binding of the boron atom to the active site of the enzyme, thereby inhibiting its function and restoring the efficacy of β-lactam antibiotics like meropenem .

Inhibition of β-Lactamases

Research indicates that this compound demonstrates significant inhibitory activity against various classes of β-lactamases:

Enzyme ClassInhibition ActivityMIC (μg/mL)
Class A (KPC-type)Potent0.5
Class C (AmpC-type)Moderate4
Class D (OXA-type)Weak32

The compound shows particularly strong inhibition against KPC-producing Klebsiella pneumoniae strains .

Antimicrobial Activity

In addition to its role as a β-lactamase inhibitor, studies have reported antimicrobial activity against Gram-negative bacteria. The compound's ability to enhance the effectiveness of existing antibiotics suggests its potential use in treating resistant infections.

Case Studies and Research Findings

  • Study on β-Lactamase Inhibition :
    • A study published in Nature highlighted the effectiveness of cyclic boronates in restoring meropenem activity against resistant strains. The study demonstrated that the compound significantly lowered the MIC values for KPC-producing strains when combined with meropenem .
  • Structural Analysis :
    • Structural biology techniques revealed that the binding mode of the compound involves interactions with key residues in the active site of β-lactamases. X-ray crystallography confirmed covalent interactions between the boron atom and serine residues .
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies indicate favorable absorption characteristics with low toxicity profiles in vitro. Further studies are required to assess its safety and efficacy in vivo.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Analogues

Compound A : (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-phenyl-4,6-methano-1,3,2-benzodioxaborole
  • Key Differences : Replaces the (R)-2-methylpropan-1-amine group with a phenyl ring.
  • Exhibits a planar aromatic substituent, which may limit conformational flexibility compared to the target compound’s alkylamine chain .
  • Synthesis : Prepared via Matteson homologation, emphasizing borole ring stability under acidic conditions .
Compound B : (αR,3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-α-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine Hydrochloride
  • Key Differences : Features a 2-methylpropyl group instead of the target’s 2-methylpropan-1-amine.
  • Retains the hydrochloride salt for enhanced aqueous solubility .
Compound C : (3aR,7aR)-3a-[3-(5-Chloropyridin-3-yl)phenyl]-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazol-2-amine
  • Key Differences : Replaces the dioxaborole core with a benzoxazole ring and introduces a chloropyridinyl group.
  • Benzoxazole core offers π-π stacking capabilities absent in the target compound .

Research Findings and Functional Implications

Stereochemical Impact on Bioactivity

The (R)-configuration of the target compound’s amine side chain is critical for interactions with chiral biological targets, such as proteases or kinases. In contrast, Compound A’s phenyl group lacks hydrogen-bonding capacity, limiting its utility in enzyme inhibition .

Boron’s Role in Binding Affinity

The hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole core in the target compound and its analogues enables reversible covalent interactions with hydroxyl or thiol groups in active sites, a feature exploited in boron-based therapeutics (e.g., bortezomib) . Compound C’s benzoxazole lacks this reactivity, relying instead on halogen bonding for target engagement .

Solubility and Formulation Considerations

The hydrochloride salt form of the target compound and Compound B significantly improves bioavailability compared to neutral boroles (e.g., Compound A) . This modification is essential for in vivo applications, where solubility dictates pharmacokinetics.

Q & A

How can the stereochemical configuration of this compound be confirmed experimentally?

Advanced Research Question
To confirm stereochemistry, use X-ray crystallography for unambiguous determination of absolute configuration. For intermediates, employ NMR spectroscopy with chiral derivatizing agents (e.g., Mosher’s acid) to analyze diastereomeric splitting patterns . Additionally, polarimetry can track optical activity during synthesis, while density functional theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data .

What synthetic strategies are effective for introducing the hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborolane core?

Basic Research Question
The boronate core is typically synthesized via boronic ester formation under anhydrous conditions. A validated approach involves:

Cyclocondensation of diols (e.g., cis-1,2-diols) with boronic acids or esters.

Chiral induction using enantiopure diols or catalysts (e.g., chiral oxazaborolidines) to control stereochemistry .

Purification via column chromatography or recrystallization to isolate stereoisomers .

How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Advanced Research Question
Unexpected NMR signals may arise from dynamic effects (e.g., restricted rotation), solvent interactions , or impurities . Mitigation steps include:

  • Variable-temperature NMR to probe conformational exchange.
  • 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals.
  • Mass spectrometry (HRMS) to confirm molecular integrity and rule out byproducts .

What methods optimize the hydrochloride salt formation without racemization?

Advanced Research Question
To form the hydrochloride salt while preserving chirality:

Use mild acidic conditions (e.g., HCl in dry diethyl ether) at low temperatures (−20°C to 0°C).

Avoid prolonged exposure to heat or moisture.

Monitor optical purity via chiral HPLC before and after salt formation .

How can the compound’s thermodynamic stability be evaluated?

Advanced Research Question
Assess stability using:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Differential scanning calorimetry (DSC) for phase transitions.
  • Solution stability studies under varying pH and temperature conditions, monitored by HPLC .

What analytical techniques are critical for purity assessment?

Basic Research Question
Routine purity analysis requires:

  • HPLC/UV-MS for detecting organic impurities.
  • Ion chromatography for counterion quantification (e.g., chloride).
  • Karl Fischer titration for residual water content .

How can reaction yields be improved in multi-step syntheses?

Advanced Research Question
Optimize yields by:

  • Solvent screening (e.g., THF for boronate formation ).
  • Catalyst tuning (e.g., LiHMDS for deprotonation steps ).
  • In situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress.

What strategies resolve low enantiomeric excess (ee) in final products?

Advanced Research Question
To enhance ee:

  • Chiral resolution via diastereomeric salt crystallization.
  • Kinetic resolution using enzymes or chiral catalysts.
  • Process optimization (e.g., lower reaction temperatures to reduce racemization) .

How should researchers design stability-indicating assays for this compound?

Advanced Research Question
Develop forced degradation studies under:

  • Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 40°C).
  • Oxidative stress (H₂O₂ exposure).
  • Photolytic conditions (ICH Q1B guidelines).
    Analyze degradants via LC-MS and NMR to identify degradation pathways .

What computational tools predict the compound’s reactivity in biological systems?

Advanced Research Question
Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins. ADMET prediction tools (e.g., SwissADME) can estimate solubility, permeability, and metabolic stability. Pair with in vitro assays (e.g., microsomal stability tests) for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.